molecular formula C14H12O B096823 2-(4-Methylphenyl)benzaldehyde CAS No. 16191-28-9

2-(4-Methylphenyl)benzaldehyde

Cat. No.: B096823
CAS No.: 16191-28-9
M. Wt: 196.24 g/mol
InChI Key: BNZMLIHMNWLHRL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Bioproduction in Flavor Industry

2-(4-Methylphenyl)benzaldehyde, a variant of benzaldehyde, plays a significant role in the flavor industry. The bioproduction of benzaldehyde using Pichia pastoris, a methylotrophic yeast, showcases the potential of biological methods over chemical routes for producing flavor compounds. This approach not only offers a price advantage but also gains greater consumer acceptance due to its natural origin. The bioproduction involves the enzyme alcohol oxidase (AOX) transforming alcohols into aldehydes, such as benzaldehyde from benzyl alcohol. A study by Craig & Daugulis (2013) highlights this process and its optimization for industrial applications.

Fluorescence Applications

4-[bis(4-methylphenyl)amino]benzaldehyde, related to this compound, has been identified as an aggregation-induced emission material. The fluorescence color of this compound can change based on physical conditions like stirring and heating. This property makes it a candidate for developing new materials with unique optical properties. Kurita et al. (2013) demonstrated these characteristics in their research (Kurita, Momma, Mizuguchi, & Nakano, 2013).

Synthesis of Pharmaceuticals and Natural Products

Benzaldehydes, including derivatives like this compound, are crucial for synthesizing various pharmaceutical drugs and natural products. A study by Boga et al. (2014) describes a general methodology for synthesizing labeled benzaldehydes, including 2H and 13C variants, through regio-selective formylation. These labeled compounds are vital in tracking and studying the behavior of drugs and natural products in various biological and chemical processes (Boga, Alhassan, & Hesk, 2014).

Catalysis in Organic Synthesis

In the field of organic synthesis, compounds like this compound are used as starting materials or intermediates in various reactions. For instance, the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol is a notable reaction studied by Yamakawa and Noyori (1999), demonstrating the utility of benzaldehyde derivatives in enantioselective synthesis (Yamakawa & Noyori, 1999).

Photocatalysis and Environmental Applications

The photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride demonstrates an environmentally friendly approach to chemical synthesis. This process, studied by Lima et al. (2017), highlights the potential of using metal-free catalysts for selective synthesis, which could include derivatives like this compound (Lima, Silva, Silva, & Faria, 2017).

Medical Research and Diagnostics

In medical research and diagnostics, derivatives of benzaldehyde are used as intermediates in synthesizing biologically active compounds. Duan et al. (2017) explored the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an intermediate for anticancer drugs, demonstrating its relevance in pharmaceutical development (Duan, Li, Tang, Li, & Xu, 2017).

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is combustible, causes skin and eye irritation, may be harmful if inhaled, may cause respiratory irritation, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-(4-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZMLIHMNWLHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362728
Record name 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-28-9
Record name 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16191-28-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of magnesium metal (1.1 g) in THF (3 ml) was added dropwise a solution of 4-bromotoluene (7.5 g) in THF (10 ml) under gentle reflux. The resulting solution of the Grignard reagent was added dropwise to an ice-cooled, stirred solution of N-(2-methoxyphenyl)methylidenecyclohexylamine (4.3 g) in THF (30 ml). The reaction mixture was stirred at room temperature for 1.5 hours, followed by heating under reflux for 7 hours. After addition of ice-water, the reaction mixture was acidified with conc. hydrochloric acid. The reaction mixture was extracted with ethyl acetate and the extract was washed with 1N-hydrochloric acid and water, dried and evaporated to dryness. The residue was purified by column chromatography on silica gel to give pale yellow syrup (2.0 g, 51%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution of 10 g (0.051 mol) of 4-(2-cyanophenyl)toluene in 300 ml of formic acid 30 g of Raney Ni is added. Reaction mixture is stirred at the 85° C. overnight and filtered. Filter cake is washed with 50 ml of dichloromethane. 150 ml of water are added to the filtrate, mixture is stirred for 10 minutes and layers separated. Organic layer is dried over MgSO4 and evaporated under reduced pressure giving 7.13 g of oily residue, which is purified on chromatographic column (silica gel, petroleum ether:ether 4:1) to produce 5.23 g of pure product in a form of a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.